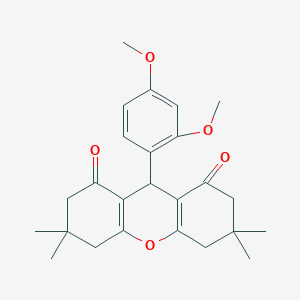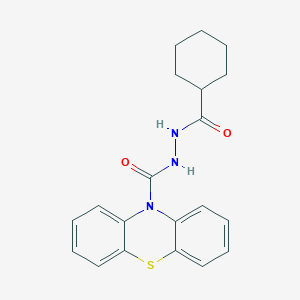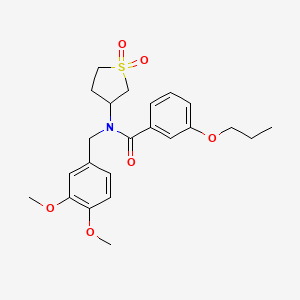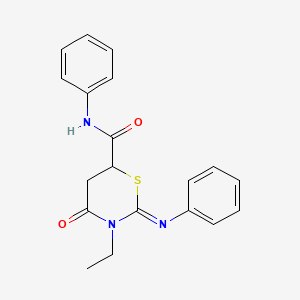
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure that includes a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial agents. Studies have demonstrated activity against various bacterial strains, making it a candidate for further drug development .
Medicine
In medicinal chemistry, this compound and its derivatives are being investigated for their potential therapeutic effects. They have shown promise in preliminary studies for their anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials with specific optical and electronic properties. Its stability and reactivity make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves interactions with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement of oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenyl derivatives: These compounds share the 2,4-dimethoxyphenyl group and exhibit similar reactivity and applications.
Xanthene derivatives: Compounds with a xanthene core, such as fluorescein, are used in various applications, including as dyes and in fluorescence microscopy.
Uniqueness
The uniqueness of 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its combination of the 2,4-dimethoxyphenyl group with the xanthene core This structural feature imparts specific chemical and physical properties that are not observed in other similar compounds
Properties
Molecular Formula |
C25H30O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C25H30O5/c1-24(2)10-16(26)22-19(12-24)30-20-13-25(3,4)11-17(27)23(20)21(22)15-8-7-14(28-5)9-18(15)29-6/h7-9,21H,10-13H2,1-6H3 |
InChI Key |
XSLNNEGIHOZGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603192.png)
![4-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11603204.png)
![1-[2,3,5-Trifluoro-6-(morpholin-4-yl)pyridin-4-yl]pyrrolidine-2,5-dione](/img/structure/B11603211.png)
![(5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603213.png)

![N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11603225.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11603234.png)
![2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11603235.png)

![4-ethyl-1-(pentylsulfanyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11603245.png)

![6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11603256.png)


